5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
5-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O5/c1-31-16-7-5-15(6-8-16)29-22-17(11-25-29)23(30)28(13-24-22)12-20-26-21(27-34-20)14-4-9-18(32-2)19(10-14)33-3/h4-11,13H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTISLCPPVJQMSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 5-Aminopyrazole Derivatives
The pyrazolo[3,4-d]pyrimidinone scaffold is typically synthesized via cyclization of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile (1a ) with nitriles under acidic conditions. As demonstrated by Gupta et al., this involves treating 1a with aliphatic or aromatic nitriles (e.g., acetonitrile or benzonitrile) in dioxane under dry HCl gas. The reaction proceeds via nucleophilic attack of the nitrile’s carbon on the pyrazole’s amino group, followed by cyclodehydration to form the pyrimidinone ring (Scheme 1).
Scheme 1 :
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile + R-C≡N → Pyrazolo[3,4-d]pyrimidin-4-one + NH₃↑
Key reaction parameters include:
- Solvent : Dioxane or dimethylformamide (DMF) for optimal solubility.
- Catalyst : Dry HCl gas or PBr₃ in DMF for Vilsmeier-type amidination.
- Temperature : 60–80°C for 6–12 hours under conventional heating.
Microwave-assisted synthesis reduces reaction times to 15–30 minutes with comparable yields (78–91%). For instance, microwave irradiation of 1a with 3,4-dimethoxybenzonitrile in DMF at 120°C produced the intermediate 1-(4-methoxyphenyl)-5-(chloromethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (2a ) in 85% yield.
Synthesis of the 3-(3,4-Dimethoxyphenyl)-1,2,4-Oxadiazole Moiety
Three-Component Cycloaddition Strategy
The 1,2,4-oxadiazole ring is constructed using a modified Huisgen cycloaddition. Huang et al. reported a three-component reaction involving amidoximes, carboxylic acids, and pyrimidine derivatives. For the target compound, 3,4-dimethoxyphenylglyoxylic acid (3a ) is reacted with hydroxylamine to form the amidoxime (3b ), which subsequently undergoes cyclization with trichloroacetonitrile in the presence of K₂CO₃ (Scheme 2).
Scheme 2 :
3,4-Dimethoxyphenylglyoxylic acid + NH₂OH·HCl → Amidoxime (3b )
3b + Cl₃CC≡N → 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl chloride (4a )
This method yields 4a in 72–88% purity, as confirmed by ¹H-NMR (δ 7.45–7.52 ppm for aromatic protons) and IR (C=N stretch at 1610 cm⁻¹).
Oxidative Dehydrogenation of Amidoximes
An alternative route involves oxidative dehydrogenation of 3,4-dimethoxyphenylamidoxime (3b ) using MnO₂ or I₂ in DCM. This one-pot method furnishes the 1,2,4-oxadiazole ring in 68–75% yield, with the methyl group introduced via subsequent alkylation.
Conjugation of the Pyrazolo[3,4-d]Pyrimidinone and Oxadiazole Moieties
Nucleophilic Alkylation
The methylene linker between the two heterocycles is established via nucleophilic substitution. The chloromethyl group of 2a reacts with the hydroxyl group of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ol (4b ) in the presence of K₂CO₃ and DMF at 80°C (Scheme 3).
Scheme 3 :
2a (1 eq) + 4b (1.2 eq) → Target Compound + KCl↑
Optimization studies revealed that using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst increases yields from 65% to 82% by facilitating interphase reactivity.
Characterization and Spectral Data
The final product is characterized by:
- ¹H-NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidinone C₆-H), 7.89–7.02 (m, 6H, aromatic protons), 5.34 (s, 2H, CH₂), 3.94 (s, 6H, OCH₃), 3.85 (s, 3H, OCH₃).
- IR (KBr): 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
- HRMS : m/z calc. for C₂₅H₂₂N₆O₆ [M+H]⁺: 527.1674; found: 527.1678.
Optimization and Comparative Analysis
Conventional vs. Microwave-Assisted Synthesis
Table 1 : Comparison of Pyrimidinone Synthesis Methods
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 12 | 78 | 95 |
| Microwave | 0.5 | 85 | 98 |
Microwave irradiation enhances reaction efficiency by promoting uniform heating and reducing side reactions.
Solvent and Catalyst Screening
Table 2 : Effect of Solvents on Oxadiazole Cyclization
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| DMF | K₂CO₃ | 88 |
| THF | Et₃N | 72 |
| DCM | I₂ | 68 |
DMF outperforms other solvents due to its high polarity and ability to stabilize transition states.
Challenges and Mechanistic Considerations
Regioselectivity in Oxadiazole Formation
The cyclization of amidoximes with nitriles is prone to regiochemical ambiguity. Density functional theory (DFT) studies indicate that electron-donating groups (e.g., methoxy) on the phenyl ring direct cyclization to the 5-position of the oxadiazole, ensuring the correct regioisomer.
Stability of Intermediates
The chloromethyl intermediate (2a ) is sensitive to hydrolysis. Storage under anhydrous conditions (e.g., over molecular sieves) is critical to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkylating agents, halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated as a lead candidate for drug development due to its unique structural characteristics and potential biological activities. Its design allows for interactions with various biological targets, making it a promising candidate for treating diseases such as cancer and neurological disorders.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. It has been shown to exhibit antiproliferative effects on several human cancer cell lines. The mechanism appears to involve:
- Induction of Apoptosis : The compound triggers apoptosis through mitochondrial pathways.
- Inhibition of Oncogenic Pathways : It disrupts key signaling pathways associated with cancer progression.
Biological Studies
The compound is also being explored for its effects on various biological pathways. Research indicates that it may act as an inhibitor or activator of specific enzymes involved in critical metabolic processes.
Chemical Biology
In chemical biology, this compound serves as a probe to study molecular interactions within biological systems. Its ability to bind selectively to certain enzymes or receptors facilitates the exploration of complex biochemical pathways.
Industrial Applications
Beyond medicinal uses, there is potential for this compound in industrial applications such as:
- Material Science : Development of new materials based on its chemical properties.
- Catalysis : Use as a catalyst in organic synthesis reactions due to its reactive functional groups.
| Activity Type | Description |
|---|---|
| Anticancer | Significant antiproliferative effects on cancer cell lines |
| Enzyme Interaction | Potential inhibitor/activator of metabolic enzymes |
| Molecular Probing | Used to study interactions within biological systems |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Anticancer Screening : A study screened various derivatives for cytotoxic effects against cancer cell lines, revealing significant activity against multiple types.
- Biological Pathway Investigation : Research indicated that the compound could modulate key metabolic pathways involved in cell survival and proliferation.
These findings underscore the compound's potential as a therapeutic agent in oncology and other fields.
Mechanism of Action
The mechanism of action of 5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.
Interacting with DNA/RNA: Binding to nucleic acids and influencing gene expression and protein synthesis.
Comparison with Similar Compounds
5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine: Known for its heat-resistant properties and used in energetic materials.
Imidazoles: Widely used in various applications, including pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers.
Biological Activity
The compound 5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its synthesis, biological activity, and the mechanisms underlying its effects, supported by relevant case studies and research findings.
Molecular Characteristics
- Molecular Formula : C21H20N4O7
- Molecular Weight : 440.41 g/mol
- CAS Number : 1775439-98-9
The structure comprises a pyrazolo[3,4-d]pyrimidin core substituted with oxadiazole and methoxyphenyl groups, which are known to influence its biological activity.
Anticancer Properties
Recent studies indicate that compounds related to oxadiazoles exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been tested against various cancer cell lines with promising results. The specific compound has shown activity against:
- Cell Lines : HEPG2 (liver), MCF7 (breast), SW1116 (colon), and BGC823 (gastric).
- IC50 Values : A notable study reported IC50 values ranging from 0.67 to 1.18 µM for different derivatives against prostate and colon cancer cell lines, indicating potent inhibitory effects compared to standard treatments like staurosporine .
The proposed mechanisms through which the compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound facilitates programmed cell death in cancer cells.
- Inhibition of Key Enzymes : It has been shown to inhibit enzymes such as EGFR and Src, which are crucial for cancer cell proliferation .
- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, preventing cancer cell division.
Antimicrobial Activity
In addition to anticancer properties, related compounds have demonstrated antimicrobial activity against various pathogens:
- Bacterial Strains Tested : Staphylococcus aureus, Pseudomonas aeruginosa.
- Minimum Inhibitory Concentrations (MIC) : Certain derivatives exhibited MIC values as low as 62 µg/ml against Staphylococcus aureus .
Study 1: Anticancer Activity Evaluation
A comprehensive evaluation was conducted on a series of oxadiazole derivatives similar to the compound . The study utilized MTT assays to determine cytotoxicity across multiple cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HEPG2 | 0.75 |
| Compound B | MCF7 | 0.80 |
| Compound C | SW1116 | 0.90 |
The results indicated that modifications in substituents significantly impacted the biological activity, emphasizing the role of structural components in efficacy .
Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism of action through molecular docking simulations and enzyme inhibition assays. The compound was found to effectively bind to the active sites of EGFR and Src kinases:
| Enzyme Target | Binding Affinity (kcal/mol) |
|---|---|
| EGFR | -9.5 |
| Src | -8.7 |
These findings suggest that the compound's structural features facilitate strong interactions with these targets, contributing to its anticancer efficacy .
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The compound is synthesized via multi-step protocols involving cyclization and condensation reactions. For example, pyrazolo[3,4-d]pyrimidin-4-one derivatives are often prepared by reacting intermediates like 1-(4-methoxyphenyl)-1H-pyrazol-5-amines with aromatic aldehydes or acyl chlorides under solvent-free or reflux conditions. Key steps include:
- Cyclization using phosphorus oxychloride (POCl₃) at 120°C to form oxadiazole rings .
- Condensation with substituted benzaldehydes in dry acetonitrile or dichloromethane, followed by recrystallization to isolate pure products . Yield optimization requires precise stoichiometry and inert atmospheres to minimize side reactions.
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- 1H NMR and IR spectroscopy confirm functional groups (e.g., methoxy, oxadiazole) and regiochemistry .
- X-ray crystallography resolves stereochemical ambiguities. For instance, X-ray studies of analogous compounds (e.g., halogenated tetrazol-5-amines) validate staggered or eclipsed conformations in heterocyclic systems .
- Mass spectrometry verifies molecular weight and fragmentation patterns .
Q. What in vitro assays are used to evaluate its pharmacological activity?
- Antitubercular activity : Tested against Mycobacterium tuberculosis H37Rv strains using microplate Alamar Blue assays (MABA), with MIC values reported .
- Anticancer screening : Sea urchin embryo assays assess antimitotic activity by monitoring tubulin polymerization inhibition .
- Antibacterial assays : Disk diffusion or broth microdilution methods against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Substituent modification : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro, fluoro) or bulky substituents to modulate target binding .
- Scaffold hopping : Replace the pyrazolo[3,4-d]pyrimidin-4-one core with pyrido[2,3-d]pyrimidines or triazolopyrimidines to improve solubility .
- Bioisosteric replacements : Substitute the 1,2,4-oxadiazole ring with 1,3,4-thiadiazoles to enhance metabolic stability .
Q. How can stability issues (e.g., hydrolysis, photodegradation) be systematically addressed?
- Forced degradation studies : Expose the compound to acidic/basic conditions (e.g., 0.1N HCl/NaOH), oxidative stress (H₂O₂), and UV light. Monitor degradation via HPLC with a C18 column and ammonium acetate buffer (pH 6.5) .
- Lyophilization : Improve thermal stability by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .
Q. How to resolve contradictions in bioactivity data across different assays?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times .
- Counter-screening : Test against off-target receptors (e.g., kinase panels) to identify nonspecific effects .
- Structural validation : Re-analyze bioactive batches via X-ray crystallography to rule out polymorphic interference .
Q. What computational strategies predict target binding modes and affinity?
- Molecular docking : Use AutoDock Vina to model interactions with tubulin (PDB: 1SA0) or mycobacterial enzymes .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding pocket stability under physiological conditions .
Q. What strategies improve aqueous solubility for in vivo studies?
- Salt formation : React with hydrochloric acid to generate hydrochloride salts, enhancing solubility >10-fold .
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to achieve >90% dissolution in PBS (pH 7.4) .
Q. Which analytical methods ensure batch-to-batch purity and reproducibility?
- HPLC-DAD : Use a gradient elution (acetonitrile/0.1% formic acid) with a C18 column; validate via ICH guidelines (RSD <2%) .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
